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Compound Focus: HO-Peg5-CH2cooh
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Molecular Profile of HO-PEG5-CH2COOH

HO-PEG5-CH2COOH is a monodisperse PEG linker, meaning it has a precise molecular weight rather

than a distribution. Its key characteristics are summarized below.

Property Details

CAS Number 52026-48-9 [1] [2]

Molecular Formula C12H240s [1] [2]

Molecular Weight 296.31 g/mol [1] [2]

IUPAC Name 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2]
Structure HO-(CH2-CH2-0)s-CH2-COOH

Purity >95% [2]

The structure of HO-PEG5-CH2COOH consists of a hydrophilic PEG spacer with five repeating ethylene
oxide units, terminated by a hydroxyl group at one end and a carboxylic acid at the other. This structure

underpins its functional properties.
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Comparison with Other PEG Linkers

The table below places HO-PEG5-CH2COOH among other PEG linkers of different sizes. Higher

molecular weight PEGs are typically polydisperse (molecular weight is an average), which influences their

physical properties.

Linker Name

Molecular
Weight (g/mol)

Key Characteristics & Solubility Notes

HO-PEG5-
CH2COOH

HO-PEG-CH2COOH

(MW 5000)

HO-PEG-CH2COOH
(MW 10000)

HO-PEG-CH2COOH
(MW 35000)

296.31 (Precise)
[1] [2]

~5000 (Average)

[4]

~10000
(Average) [5]

~35000
(Average) [6]

Monodisperse; short, rigid chain. Solubility in water is
expected to be high due to strong hydration of ether
oxygens [3].

Polydisperse; used as a PROTAC linker. No specific
solubility data provided in search results.

Polydisperse; solubility in DMSO: ~100 mg/mL [5].

Polydisperse; solubility in DMSO: ~12.5 mg/mL [6].

Role of PEG Linkers in Drug Design

For context on why solubility data is critical, the search results explain the fundamental roles PEG linkers

play in advanced therapeutics like PROTACs and Antibody-Drug Conjugates (ADCs) [3] [7].

e Improving Water Solubility: The ether oxygen atoms in PEG act as hydrogen-bond acceptors,
forming a dynamic hydration shell. This shell solubilizes otherwise hydrophobic drug molecules and
prevents aggregation [3].
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e Enhancing Flexibility: The C-O bonds in PEG are highly rotatable, providing flexibility. This allows
the two ends of a bioconjugate (e.g., a PROTAC) to freely orient themselves to form the necessary
ternary complex with high efficiency [3].

¢ Length Considerations: The length of the PEG linker is a critical design parameter [3]:

o Short chains (e.g., PEG2-PEG4): Often a "sweet spot,” providing a good balance of solubility
enhancement and cell membrane permeability.
o Longer chains (e.g., PEG6 and above): Can introduce excessive conformational entropy,

potentially reducing activity and complicating pharmacokinetics.

Guidance for Experimental Design

Since direct comparative solubility data for short PEG linkers is limited in the search results, you may need

to determine this experimentally. Here is a general approach based on common laboratory practice:

o Standard Solubility Protocol:

o Preparation: Add a known mass of the PEG linker (e.g., 1 mg) to a microcentrifuge tube.

o Solvent Addition: Gradually add a solvent (e.g., water, DMSO, PBS) in small increments.
o Agitation: Vortex the mixture vigorously for 60 seconds after each addition.

o Observation: Continue until the solid is fully dissolved. The solubility is calculated as mg of

solute per mL of solvent.
o Saturation Check: For a more precise saturation point, you can use sonication or gentle
heating, followed by filtration and quantification of the dissolved material.

¢ Key Solvents to Test: Prioritize water, DMSO, PBS (pH 7.4), and DMSO/PBS mixtures to cover a

range of biologically relevant conditions [6] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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